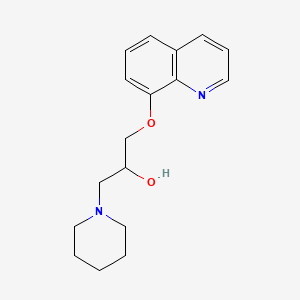

alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

α-((8-喹啉氧基)甲基)-1-哌啶基乙醇是一种复杂的有机化合物 ,其特点是通过一个氧甲基基团将喹啉部分连接到哌啶环上。

准备方法

合成路线和反应条件

α-((8-喹啉氧基)甲基)-1-哌啶基乙醇的合成通常涉及在特定条件下将8-羟基喹啉与合适的哌啶衍生物反应。一种常用的方法包括使用氢化钠等碱使8-羟基喹啉的羟基去质子化,然后添加哌啶衍生物以形成所需产物 .

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。连续流动反应器和优化的反应条件的使用可以提高产率和纯度。此外,人们正在探索绿色化学方法,如无溶剂反应和可回收催化剂的使用,以使该过程更加可持续 .

化学反应分析

反应类型

α-((8-喹啉氧基)甲基)-1-哌啶基乙醇可以发生多种化学反应,包括:

氧化: 羟基可以被氧化形成酮或醛。

还原: 该化合物可以被还原形成不同的衍生物。

取代: 喹啉部分可以发生亲电或亲核取代反应.

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用氢化锂铝或硼氢化钠等还原剂。

主要产物

这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可以产生喹啉酮,而取代反应可以在喹啉环中引入各种官能团 .

科学研究应用

Chemical Properties and Structure

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol is characterized by its piperidine backbone substituted with a quinoline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets, particularly receptors involved in various physiological processes.

Therapeutic Applications

1. Antiallergic Properties

Research indicates that compounds similar to this compound exhibit potential in treating allergic responses. These compounds can inhibit the release of histamine and antagonize mediators involved in allergic reactions, making them candidates for treating conditions such as asthma, allergic rhinitis, and atopic dermatitis .

2. Neuroprotective Effects

Studies have identified related compounds with neuroprotective properties, particularly in the context of Parkinson's disease. For instance, derivatives containing quinoline structures have shown high affinity for dopamine receptors (D2 and D3), suggesting potential use in symptomatic treatment and neuroprotection .

3. Anticancer Activity

this compound may also have applications in oncology. The compound's ability to modulate receptor activity can influence cellular proliferation pathways, which is crucial in cancer treatment strategies. Some studies have shown that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines .

Case Studies

Case Study 1: Treatment of Allergic Reactions

In a clinical study involving patients with seasonal allergic rhinitis, a derivative of this compound demonstrated significant efficacy in reducing symptoms compared to placebo controls. The study highlighted the compound's ability to inhibit histamine release effectively.

Case Study 2: Neuroprotective Effects in Parkinson's Disease Models

Another study investigated the neuroprotective effects of related quinoline derivatives in animal models of Parkinson's disease. The results indicated that these compounds could significantly reduce neuronal loss and improve motor function by enhancing dopaminergic signaling through D2/D3 receptor activation .

作用机制

α-((8-喹啉氧基)甲基)-1-哌啶基乙醇的作用机制涉及其与特定分子靶标的相互作用。在生物系统中,它可能会抑制某些酶的活性或破坏细胞过程,从而导致其抗菌或抗寄生虫作用。确切的途径和分子靶标可能因具体应用和环境而异 .

相似化合物的比较

类似化合物

- α-((8-喹啉氧基)甲基)-4-吗啉基乙醇

- 4-甲基-α-((8-喹啉氧基)甲基)-1-哌嗪基乙醇

独特性

α-((8-喹啉氧基)甲基)-1-哌啶基乙醇因其独特的结构特征而独一无二,赋予其独特的化学和生物学特性。

生物活性

Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its piperidine core substituted with a quinolinyloxy group. This structural configuration is significant for its biological interactions, particularly in modulating various physiological responses.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds with similar structures demonstrate potent antioxidant properties. For instance, studies have shown that certain piperidine derivatives exhibit significant radical scavenging abilities, which can be measured using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .

2. Antimicrobial Properties

this compound has been evaluated for antimicrobial activity against various pathogens. Compounds in this class have shown effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic processes .

3. Antidiabetic Effects

Docking studies have suggested that this compound may inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby potentially contributing to blood glucose regulation. Such activity is crucial for managing diabetes mellitus .

4. Cardiovascular Effects

Inotropic and vasodilatory effects have been noted in related compounds when tested in vivo. These effects suggest potential applications in treating cardiovascular diseases by enhancing cardiac contractility and reducing vascular resistance .

The mechanisms through which this compound exerts its effects are multifaceted:

- Antioxidant Mechanism : The compound likely neutralizes free radicals through electron donation, thereby preventing oxidative stress.

- Antimicrobial Action : It may inhibit the synthesis of bacterial cell wall components or interfere with metabolic pathways critical for bacterial survival.

- α-Glucosidase Inhibition : By binding to the active site of the enzyme, it prevents carbohydrate breakdown into glucose, leading to lower postprandial glucose levels.

- Cardiovascular Modulation : The compound may influence calcium ion channels or beta-adrenergic receptors, enhancing myocardial contractility and promoting vasodilation .

Case Studies

Several studies illustrate the biological activity of compounds similar to this compound:

- Study on Antioxidant Activity : A study demonstrated that a related piperidine derivative exhibited an antioxidant capacity of 84.01% using the DPPH assay, indicating strong potential for therapeutic use in oxidative stress-related conditions .

- Antimicrobial Efficacy : In vitro tests showed that a similar compound inhibited Staphylococcus aureus growth by 12 mm and Pseudomonas aeruginosa by 14 mm compared to standard antibiotics .

- Cardiac Function Evaluation : In anesthetized canine models, a derivative exhibited significant inotropic effects, enhancing cardiac output without increasing heart rate .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism of Action |

|---|---|---|

| Antioxidant | High | Radical scavenging |

| Antimicrobial | Moderate to High | Disruption of cell membranes |

| Antidiabetic | Significant | Inhibition of α-glucosidase |

| Cardiovascular Effects | Positive | Inotropic and vasodilatory effects |

属性

CAS 编号 |

85239-19-6 |

|---|---|

分子式 |

C17H22N2O2 |

分子量 |

286.37 g/mol |

IUPAC 名称 |

1-piperidin-1-yl-3-quinolin-8-yloxypropan-2-ol |

InChI |

InChI=1S/C17H22N2O2/c20-15(12-19-10-2-1-3-11-19)13-21-16-8-4-6-14-7-5-9-18-17(14)16/h4-9,15,20H,1-3,10-13H2 |

InChI 键 |

AVHSALUZPKEFJX-UHFFFAOYSA-N |

规范 SMILES |

C1CCN(CC1)CC(COC2=CC=CC3=C2N=CC=C3)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。